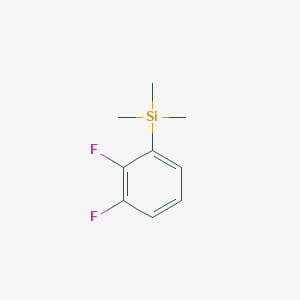
1,2-Difluoro-3-trimethylsilylbenzene
Übersicht
Beschreibung
1,2-Difluoro-3-trimethylsilylbenzene is a useful research compound. Its molecular formula is C9H12F2Si and its molecular weight is 186.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Chemical Transformations and Synthesis
1,2-Difluoro-3-trimethylsilylbenzene has been utilized in various chemical transformations. For instance, its derivatives have been used in reactions with Me2EM (E = P, N; M = SiMe3, SnMe3, Li) reagents, indicating its utility in creating new chemical compounds through nucleophilic substitution reactions (Goryunov et al., 2010). Another study demonstrated its role in the fluoride ion-catalyzed 1,2-desilylative defluorination process, leading to the synthesis of 1-substituted 2,2-difluorostyrenes (Nakamura & Uneyama, 2007).
2. Applications in Organometallic Chemistry
The compound has also found applications in organometallic chemistry. A study on the molecular structure and conformation of trimethylsilylbenzene, a related compound, provided insights into its behavior in gas-phase electron diffraction and theoretical calculations (Campanelli et al., 1997). This research is significant for understanding the interactions of such compounds in various chemical environments.
3. Fluorination Processes
The compound plays a significant role in fluorination processes. One study detailed the fluorodesilylations of fluorophenyltrimethylsilanes with elemental fluorine, leading to novel 1,2-migration of the trimethylsilyl group (Stuart et al., 1998). This reaction pathway is crucial for understanding and developing new fluorination strategies in organic chemistry.
4. Synthesis of New Compounds
This compound is instrumental in synthesizing new compounds. For example, the synthesis of new fluorinated synthons using derivatives of this compound has been reported (Lim et al., 2014). This kind of research expands the repertoire of available compounds for various applications in chemistry.
5. Generation of Fluorinated Derivatives
The compound is used in generating fluorinated derivatives in specific conditions, as shown in the study on the generation of fluorinated m-benzyne derivatives in neon matrices (Wenk & Sander, 2002). This research highlights its utility in creating specialized chemical structures under controlled conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXYQBIDGSYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
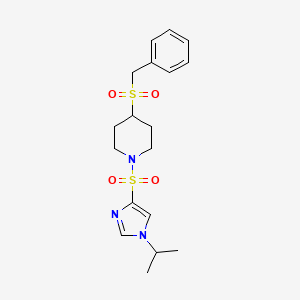
![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)
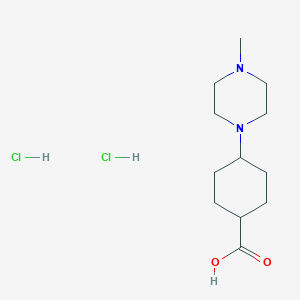

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)
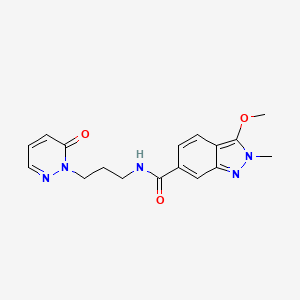
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)
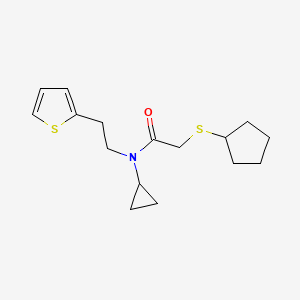
![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2538007.png)
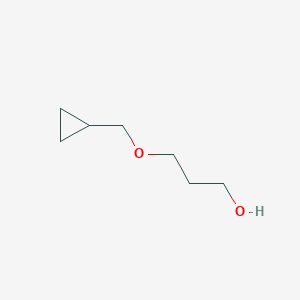
![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

